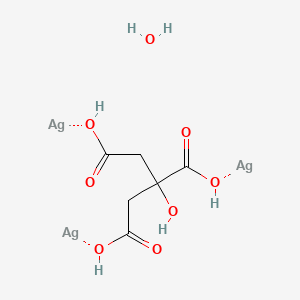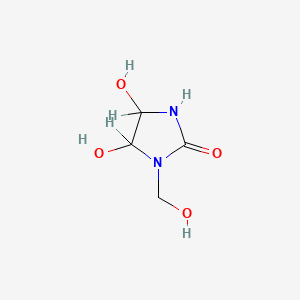
4,5-Dihydroxy-1-(hydroxymethyl)imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4,5-Dihydroxy-1-(hydroxymethyl)imidazolidin-2-one” is a chemical compound with the molecular formula C4H8N2O4 and a molecular weight of 148.12 g/mol . It is a useful research compound.
Synthesis Analysis
The synthesis of “4,5-Dihydroxy-1-(hydroxymethyl)imidazolidin-2-one” involves the reaction of formaldehyde with dihydroxyethyleneurea powder. The mixture is adjusted to pH 7-8.5, diluted with water, and heated to 55°C for 30 minutes. A computational study has also investigated the etherification mechanism of a similar compound with primary alcohols in acidic and parched conditions .Molecular Structure Analysis
The molecular structure of “4,5-Dihydroxy-1-(hydroxymethyl)imidazolidin-2-one” consists of 4 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .Chemical Reactions Analysis
This compound can undergo etherification with primary alcohols in acidic and parched conditions . It can also react with oxoacids and carboxylic acids to form esters plus water .Physical And Chemical Properties Analysis
The boiling point of “4,5-Dihydroxy-1-(hydroxymethyl)imidazolidin-2-one” is predicted to be 534.0±50.0 °C, and its density is predicted to be 1.745±0.06 g/cm3 .Wirkmechanismus
Safety and Hazards
Eigenschaften
CAS-Nummer |
20662-57-1 |
|---|---|
Molekularformel |
C4H8N2O4 |
Molekulargewicht |
148.12 g/mol |
IUPAC-Name |
4,5-dihydroxy-1-(hydroxymethyl)imidazolidin-2-one |
InChI |
InChI=1S/C4H8N2O4/c7-1-6-3(9)2(8)5-4(6)10/h2-3,7-9H,1H2,(H,5,10) |
InChI-Schlüssel |
SYPNXFTUXUIACQ-UHFFFAOYSA-N |
SMILES |
C(N1C(C(NC1=O)O)O)O |
Kanonische SMILES |
C(N1C(C(NC1=O)O)O)O |
Andere CAS-Nummern |
20662-57-1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Propanol, 2-[2-(benzoyloxy)propoxy]-, benzoate](/img/structure/B3188219.png)

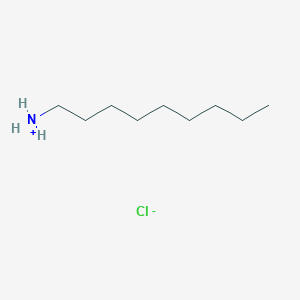
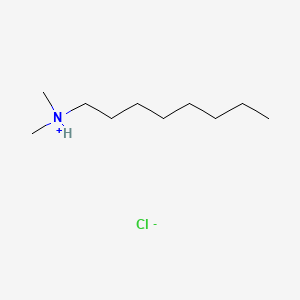
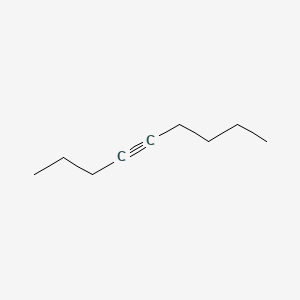
![2-Chlorobenzo[h]quinoline](/img/structure/B3188240.png)

![1-[(4-Methylphenyl)sulfonyl]-4-benzylpiperidine](/img/structure/B3188272.png)


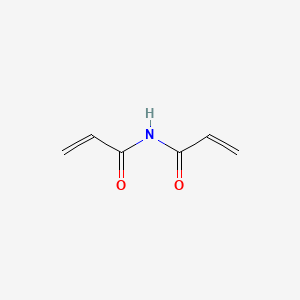
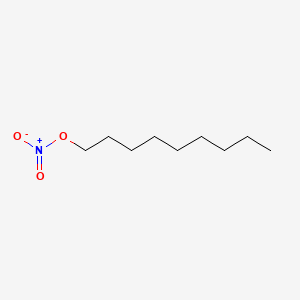
![N-[3-(2-bromoacetyl)phenyl]methanesulfonamide](/img/structure/B3188299.png)
